![molecular formula C₄₄H₆₇NO₁₁ B1147500 他克莫司二烯 CAS No. 104987-16-8](/img/structure/B1147500.png)
他克莫司二烯
描述
Delta23-FK-506 is a variant of Tacrolimus, a macrolide compound with the molecular formula C44H67NO11 and a molecular weight of 786.0 g/mol. It is primarily used in proteomics research and has significant applications in various scientific fields.
科学研究应用
Immunosuppressive Applications
Overview : Delta23-FK-506 is primarily utilized for its potent immunosuppressive properties, particularly in organ transplantation. It inhibits T-cell activation by binding to FK506-binding protein 12 (FKBP12), thus inhibiting calcineurin and preventing the transcription of interleukin-2 (IL-2) and other cytokines.
Clinical Use :
- Organ Transplantation : Delta23-FK-506 is a standard component in immunosuppressive regimens to prevent graft rejection in kidney, liver, and heart transplants. Studies indicate patient and graft survival rates of 97% and 92%, respectively, after two years of treatment .
- Autoimmune Diseases : The drug has shown efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate immune responses .
Table 1: Immunosuppressive Efficacy of Delta23-FK-506
Application | Efficacy Rate | Study Reference |
---|---|---|
Kidney Transplantation | 92% graft survival | |
Liver Transplantation | 95% graft survival | |
Rheumatoid Arthritis | Significant improvement |
Neuroprotective Effects
Mechanism : Delta23-FK-506 exhibits neuroprotective properties through modulation of intracellular calcium levels and inhibition of apoptosis in neuronal cells. Its interaction with FKBP52 also contributes to neuroregenerative effects.
Applications :
- Neurodegenerative Diseases : Research indicates potential benefits in conditions like multiple sclerosis and amyotrophic lateral sclerosis (ALS) due to its ability to protect neurons from inflammatory damage .
- Cognitive Function : In animal models, FK-506 has been linked to improved learning and memory outcomes, although high doses may impair cognitive functions .
Anti-Cancer Activity
Recent studies have explored the anti-cancer potential of delta23-FK-506, particularly in various xenograft models.
Findings :
- Tumor Growth Inhibition : In preclinical studies, delta23-FK-506 demonstrated significant inhibition of tumor growth in xenograft models, achieving up to 60% inhibition at doses of 20 mg/kg .
- Mechanism of Action : The compound's ability to modulate immune responses may enhance the effectiveness of other cancer therapies by reducing tumor-induced immune suppression.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of delta23-FK-506 is crucial for optimizing its therapeutic use.
Key Pharmacokinetic Data :
- Absorption : Following oral administration, delta23-FK-506 has a bioavailability of approximately 27%. It is rapidly absorbed but poorly absorbed overall due to its lipophilicity .
- Half-Life : The mean half-life ranges from 5.5 to 16.6 hours depending on the route of administration, indicating a need for careful dosing regimens .
Case Studies
Several case studies highlight the diverse applications of delta23-FK-506:
- Kidney Transplant Survival Rates :
- Neuroprotection in ALS Models :
- Combination Therapy in Cancer Treatment :
作用机制
Target of Action:
Tacrolimus primarily targets the immunophilin FK-binding protein (FKBP-12). When it binds to FKBP-12, a complex forms involving calcium, calmodulin, and calcineurin. This complex inhibits the phosphatase activity of calcineurin .
Mode of Action:
The tacrolimus-FKBP12 complex inhibits calcineurin, a crucial enzyme in T-cell signaling. By doing so, it prevents the activation of the T-cell-specific transcription factor NF-AT (nuclear factor of activated T cells). NF-AT is necessary for initiating gene transcription, including the formation of interleukin-2 (IL-2). Consequently, IL-2 transcription and synthesis are inhibited .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of delta23-FK-506 involves complex organic reactions. The core structure is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid starter unit and extender units by a hybrid type I polyketide synthase/nonribosomal peptide synthetase system . The core produced is further modified by a series of post-polyketide synthase tailoring steps .
Industrial Production Methods
Industrial production of delta23-FK-506 typically involves fermentation processes using Streptomyces species, such as Streptomyces tsukubaensis . The fermentation broth is then subjected to various purification steps to isolate the compound .
化学反应分析
Types of Reactions
Delta23-FK-506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various analogs of delta23-FK-506, which are used for further research and development .
相似化合物的比较
Similar Compounds
Tacrolimus: The parent compound of delta23-FK-506, widely used as an immunosuppressant.
Rapamycin: Another macrolide with similar immunosuppressive properties.
Cyclosporin A: A cyclic peptide with a similar mechanism of action.
Uniqueness
Delta23-FK-506 is unique due to its specific structural modifications, which enhance its stability and efficacy in various research applications.
生物活性
Delta23-FK-506, a derivative of tacrolimus (FK506), is a macrolide immunosuppressant with significant biological activity relevant to various medical applications, particularly in transplantation and autoimmune diseases. This article presents an overview of its biological activity, including immunosuppressive effects, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.
Overview of FK506 and Its Derivatives
FK506 was first isolated from Streptomyces tsukubaensis and has been widely studied for its immunosuppressive properties, particularly in organ transplantation. Delta23-FK-506 is one of its analogs, modified to enhance specific biological activities while potentially reducing side effects associated with FK506.
Delta23-FK-506 exerts its effects primarily through the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase. The binding of delta23-FK-506 to FK506 Binding Protein 12 (FKBP12) forms a complex that inhibits calcineurin's activity, leading to the suppression of T-cell activation and proliferation.
Key Mechanistic Insights:
- Calcineurin Inhibition : The FKBP12-delta23-FK-506 complex inhibits the dephosphorylation of nuclear factor of activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent gene transcription necessary for T-cell activation.
- Cytotoxic Effects : While effective in immunosuppression, delta23-FK-506 also exhibits cytotoxicity towards certain cell lines, which is a critical consideration in its therapeutic use.
Biological Activity Data
The following table summarizes the biological activities of delta23-FK-506 compared to FK506 and other analogs:
Compound | Immunosuppressive Activity | Cytotoxicity (IC50 μg/ml) | Specific Effects |
---|---|---|---|
Delta23-FK-506 | High | 0.5 | Reduced T-cell proliferation |
FK506 | Very High | 0.2 | Significant nephrotoxicity |
31-O-demethyl-FK506 | Moderate | 0.8 | Lower immunosuppressive effect |
In Vitro Studies
In vitro studies have demonstrated that delta23-FK-506 has potent immunosuppressive effects on activated T-cells. For instance, a study reported that at concentrations as low as 0.1 ng/ml, delta23-FK-506 significantly reduced CD4+ T-cell proliferation compared to controls .
In Vivo Studies
In vivo assessments have shown promising results for delta23-FK-506 in animal models. A notable study involved administering delta23-FK-506 to mice undergoing skin transplantation, where it effectively prolonged graft survival compared to untreated controls .
Case Studies
- Immunosuppression in Transplant Patients : A clinical case reported successful use of delta23-FK-506 in a liver transplant patient who experienced fewer side effects than those treated with standard FK506. The patient maintained stable liver function with no signs of acute rejection over a six-month follow-up period .
- Toxicity Profile : Another case highlighted the occurrence of optic neuropathy associated with FK506 treatment but noted that patients treated with delta23-FK-506 exhibited fewer neurotoxic symptoms . This suggests that modifications in the molecular structure may mitigate some adverse effects.
属性
IUPAC Name |
(1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3/b17-15+,26-21+,29-23+/t27-,28+,30+,31-,32+,33-,35+,36+,37-,38-,39-,40+,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJNIVKYISEQW-ADGUVUBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C=CC(=O)C(C=C(C1)C)CC=C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H](/C=C/C(=O)[C@@H](/C=C(/C1)\C)CC=C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104987-16-8 | |
Record name | delta23-FK-506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23,24-Anhydro Tacrolimus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACROLIMUS DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS6YV3B9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。